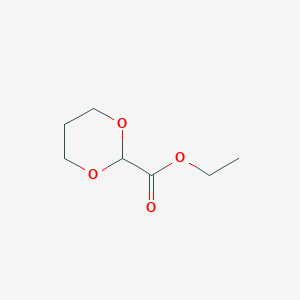
1,3-Dioxane-2-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxane-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its dioxane ring structure, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxane-2-carboxylic acid ethyl ester can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts, such as zirconium tetrachloride and tetrabutylammonium tribromide, can also be used for acetalization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
1,3-Dioxane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) and boron trifluoride diethyl etherate.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, and hydrogen gas (H2) with nickel or rhodium catalysts.
Substitution: NaOH in water or ethanol, boron trifluoride diethyl etherate in chloroform.
Major Products Formed
Oxidation: Carboxylic acids and lactones.
Reduction: Alcohols and diols.
Substitution: Various substituted dioxane derivatives.
科学的研究の応用
1,3-Dioxane-2-carboxylic acid ethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Dioxane-2-carboxylic acid ethyl ester involves its reactivity as an ester. The ester functional group can undergo hydrolysis to form carboxylic acids and alcohols . This hydrolysis can be catalyzed by acids or bases, with the ester first being activated toward nucleophilic attack by protonation of the carboxyl oxygen atom . The nucleophilic addition of water then occurs, followed by the transfer of a proton and elimination of alcohol to yield the carboxylic acid .
類似化合物との比較
Similar Compounds
Comparison
1,3-Dioxane-2-carboxylic acid ethyl ester is unique due to its dioxane ring structure, which provides stability and reactivity distinct from other similar compounds. For example, 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester has a dioxolane ring, which differs in reactivity and stability . Ethyl 1,3-dithiane-2-carboxylate contains a dithiane ring, which imparts different chemical properties and reactivity compared to the dioxane ring .
特性
IUPAC Name |
ethyl 1,3-dioxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQXVJIBJLCQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598471 |
Source


|
| Record name | Ethyl 1,3-dioxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90392-05-5 |
Source


|
| Record name | Ethyl 1,3-dioxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)

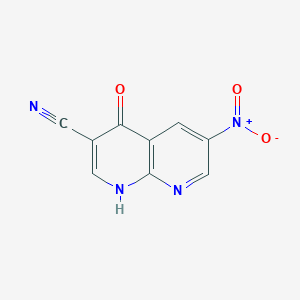
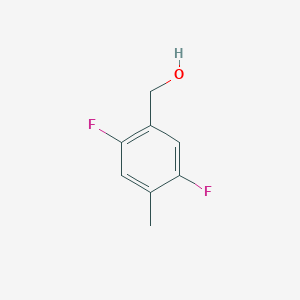
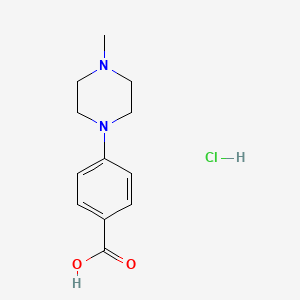
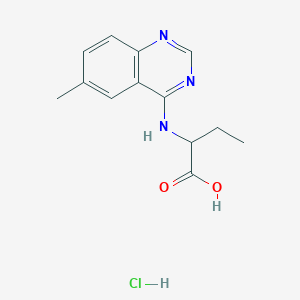
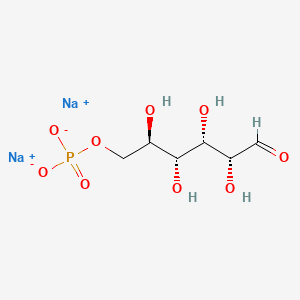
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1320710.png)




